(2r)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol

Chiral resolution Enantiomeric purity Asymmetric synthesis

Sourcing (R)-7-yl benzodioxinylaminoethanol with verified stereochemistry is challenging, yet generic 6-yl or (S)-enantiomer replacements risk failed asymmetric couplings or off-target pharmacology. This ≥95% enantiopure (2R)-7-yl amino alcohol solves both challenges. • Defined (R) stereochemistry-verified ≥95% enantiomeric purity-enables reproducible coupling without final-stage chiral resolution. • 7-Yl substitution matches CNS-active pharmacophores (e.g., ampakine CX-546); distinct from common 6-yl β-blocker series. • Functions as a regioisomeric probe for β-adrenoceptor subtype selectivity SAR and chiral HPLC/SFC reference standard.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B13030836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(CO)N
InChIInChI=1S/C10H13NO3/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2/t8-/m0/s1
InChIKeyZNJZGKGERMMBKM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization and Procurement Context of (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol


(2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol is a chiral β-amino alcohol belonging to the 2‑benzodioxinylaminoethanol class—scaffolds originally developed as β‑adrenergic blockers and antihypertensive agents [REFS‑1]. The compound incorporates a 2,3‑dihydro‑1,4‑benzodioxin core with the amine‑bearing side‑chain at the 7‑position, a substitution pattern found in CNS‑active drugs such as the ampakine CX‑546 [REFS‑2]. Its (R) absolute configuration distinguishes it from its (S) enantiomer (CAS 1212972‑65‑0) and is specified by the assigned CAS number 1213593‑22‑6 [REFS‑3].

Why Generic Substitution of (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol Cannot Be Assumed


Benzodioxinylaminoethanol analogs are not interchangeable because both the regiochemistry of the benzodioxin substitution (6‑yl vs. 7‑yl) and the absolute configuration of the amino‑alcohol side‑chain (R vs. S) control pharmacological target engagement. In the original 2‑benzodioxinylaminoethanol series, stereochemistry was directly linked to β1‑adrenoceptor selectivity—only the [2R,2′S]‑enantiomer achieved potent β1‑blockade [REFS‑1]. Separately, the 7‑yl substitution pattern is recurrent in CNS‑active chemotypes (e.g., the ampakine CX‑546), whereas the 6‑yl pattern dominates in many peripheral β‑blocker libraries [REFS‑2]. Consequently, a generic replacement with a 6‑yl regioisomer or an (S)‑enantiomer risks losing the intended target profile or synthetic utility entirely.

Quantitative Differentiation Evidence Guide for (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol


Enantiomeric Purity Comparison: (2R) vs. (2S) 7‑yl Amino Alcohol

The (2R) enantiomer (CAS 1213593‑22‑6) is available at a minimum purity of 95 % from certified chiral suppliers [REFS‑1], matching the ≥95 % purity reported for the (2S) enantiomer (CAS 1212972‑65‑0) [REFS‑2]. However, the (2R) form is specifically validated for downstream asymmetric synthesis via its defined specific rotation, a parameter not universally available for the (2S) counterpart. The absolute configuration is confirmed by stereospecific synthesis and chiral‑HPLC retention‑time matching [REFS‑1].

Chiral resolution Enantiomeric purity Asymmetric synthesis

Regioisomeric Differentiation: 7‑yl vs. 6‑yl Benzodioxin Substitution in CNS Drug Scaffolds

The 7‑yl substitution pattern is a core structural feature of the ampakine CX‑546 (2,3‑dihydro‑1,4‑benzodioxin‑7‑yl‑(1‑piperidyl)methanone), a positive allosteric modulator of AMPA receptors that reached preclinical development for schizophrenia [REFS‑1]. In contrast, the 6‑yl regioisomer is prevalent in peripheral β‑adrenoceptor ligands and lacks reported CNS penetration data. The 7‑yl amino alcohol therefore offers a distinct entry point for CNS‑targeted lead optimization.

Regioisomerism CNS drug design AMPA receptor modulation

Class-Level β‑Adrenoceptor Blocking Potency of Benzodioxinylaminoethanol Scaffold vs. Standard β‑Blockers

In the foundational 2‑benzodioxinylaminoethanol series, three derivatives exhibited greater β‑blocking potency than practolol and propranolol in guinea pig isolated atrial and tracheal preparations [REFS‑1]. The most active compound in the series reduced blood pressure by 41 % at 2.5 mg/kg i.v. in spontaneously hypertensive rats [REFS‑1]. Although the specific (2R)‑7‑yl analog was not tested in that study, the scaffold demonstrates a pharmacodynamic ceiling that surpasses established β‑blockers, indicating that structurally related analogs (including the 7‑yl variant) may attain similar or superior efficacy.

β‑Adrenergic blockade Antihypertensive activity Structure‑activity relationship

Optimal Application Scenarios for (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol


Chiral Intermediate for CNS-Targeted Drug Discovery

The (2R)-7‑yl amino alcohol serves as a key chiral building block for the synthesis of CNS-active molecules bearing the 7‑yl‑benzodioxin pharmacophore, exemplified by the ampakine CX‑546 [REFS‑1]. Its defined (R) stereochemistry and ≥95 % purity enable reproducible asymmetric coupling reactions without the need for chiral resolution at the final product stage.

Regioisomeric Probe in β‑Adrenoceptor SAR Studies

Because the 7‑yl substitution pattern differs from the commonly studied 6‑yl β‑blocker series, this compound can be used as a regioisomeric probe to dissect the contribution of the substitution position to β‑adrenoceptor subtype selectivity and pharmacokinetic parameters. The class‑level potency evidence—three benzodioxinylaminoethanol derivatives outperforming propranolol—justifies exploratory SAR with the 7‑yl regioisomer [REFS‑2].

Enantiomerically Pure Standard for Analytical Method Development

With a vendor‑certified enantiomeric purity of ≥95 % [REFS‑3], the (2R) enantiomer can function as a reference standard for the development and validation of chiral HPLC or SFC methods aimed at separating benzodioxinylaminoethanol racemates or determining enantiomeric excess in synthetic batches.

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